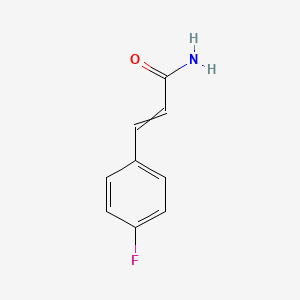

3-(4-Fluorophenyl)prop-2-enamide

Description

3-(4-Fluorophenyl)prop-2-enamide, also referred to as (2E)-N-(4-fluorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide (compound 2d in ), is a fluorinated cinnamanilide derivative characterized by a prop-2-enamide backbone substituted with a 4-fluorophenyl group at the enamide nitrogen and a 4-(trifluoromethyl)phenyl group at the β-position. This compound was synthesized with a 72% yield and exhibits a melting point of 149–151°C, as confirmed by spectroscopic methods (¹H-NMR, ¹³C-NMR) and HR-MS .

Properties

Molecular Formula |

C9H8FNO |

|---|---|

Molecular Weight |

165.16 g/mol |

IUPAC Name |

3-(4-fluorophenyl)prop-2-enamide |

InChI |

InChI=1S/C9H8FNO/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H2,11,12) |

InChI Key |

PNUAPSQYVPLFAN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)N)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 3-(4-fluorophenyl)prop-2-enamide can be contextualized by comparing it to structurally related cinnamanilides and acrylamide derivatives. Key differences arise from substituent variations (e.g., halogen type, position, and additional functional groups), which influence bioactivity, lipophilicity, and toxicity.

Substituent Position and Halogen Type

- Fluorine vs. Chlorine Substitution: Compound 2e [(2E)-N-(2-chlorophenyl)-3-(4-(trifluoromethyl)phenyl)prop-2-enamide] shows a higher melting point (171–173°C) compared to 2d (149–151°C), indicating stronger intermolecular forces due to chlorine’s polarizability . 3,4-Dichlorocinnamanilides () exhibit broader-spectrum antibacterial activity (e.g., against Staphylococcus aureus, MRSA, and Mycobacterium smegmatis) compared to mono-chlorinated analogs. This highlights the enhanced efficacy of dihalogenation .

Ortho/Meta/Para Fluorine Effects :

Functional Group Modifications

- Methoxy and Hydroxyl Groups: N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide () demonstrates significant anti-inflammatory activity (IC₅₀ < 17.21 µM), attributed to the synergistic effects of methoxy and dihydroxyphenyl groups enhancing radical scavenging . (E)-3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide () is annotated in metabolomic studies, suggesting roles in plant defense mechanisms .

Trifluoromethyl Groups :

Physicochemical Properties

- Melting Points :

Data Table: Key Compounds and Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.